Cas no 477600-75-2 (Tofacitinib)
Tofacitinib è un inibitore delle Janus chinasi (JAK), una classe di enzimi coinvolti nella segnalazione cellulare e nei processi infiammatori. Agisce specificamente inibendo JAK1 e JAK3, modulando così la risposta immunitaria. Questo composto è utilizzato principalmente nel trattamento di malattie autoimmuni come l'artrite reumatoide e la colite ulcerosa. La sua azione mirata consente una riduzione dell'infiammazione e dei sintomi correlati, con un profilo di efficacia ben documentato. Tofacitinib offre un'alternativa terapeutica per pazienti che non rispondono adeguatamente ai farmaci tradizionali, grazie al suo meccanismo d'azione innovativo e alla sua selettività enzimatica.

Tofacitinib structure
Nome del prodotto:Tofacitinib
Numero CAS:477600-75-2
MF:C16H20N6O
MW:312.369602203369
MDL:MFCD11035919
CID:68229
PubChem ID:9926791
Tofacitinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- CP 690550
- 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- Tofacitinib CP690550 Tasocitinib
- Tofacitinib citrate
- (3R,4R)-4-methyl-3-(methyl-1H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile
- 1-Piperidinepropanenitrile, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-b-oxo-, (3R,4R)-
- 1-Piperidinepropanenitrile, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-, (...
- 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-oxopiperidin-1-yl)propanenitrile
- 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile(CP-690550)
- CP 690550 Tofacitinib
- CP-690550
- oxopropanenitrile
- Tasocitinib
- Tasocitinib-CP690550
- Tofacitinib
- Tofacitinib (CP-690550,Tasocitinib)
- racemic-tofacitinib
- tofacitinibum
- 3-{(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile
- 3-((3R,4R)-rel-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- CP-690,550
- Cp-690 free base
- HSDB 8311
- DTXCID00119762
- AKOS005145814
- MFCD11035919
- 477600-75-2 (free base)
- Tofacitinib (CP-690550)
- CHEBI:71200
- CCG-264998
- BRD-K31283835-048-04-4
- TOFACITINIB [INN]
- GS-6106
- s2789
- DTXSID90197271
- D09970
- NSC-782351
- BCPP000274
- 3-[(3R*,4R*)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- AKOS005258733
- 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidyl]-3-oxo-propanenitrile
- (+)-TOFACITINIB
- MI1
- NCGC00229511-02
- J-524314
- rac-Tofacitinib
- 4oti
- EN300-1718468
- AC-8193
- Tofacitinib (CP-690550, Tasocitinib)
- 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo(2,3-d)pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- DB08895
- Tofacitinib (USAN)
- CP-690,550 FREE BASE
- 3-[(3R,4R)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile
- 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile
- C16H20N6O
- CP-690-550
- NCGC00229511-04
- NSC800953
- 1-PIPERIDINEPROPANENITRILE, 4-METHYL-3-(METHYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-YLAMINO)-.BETA.-OXO-, (3R,4R)-
- EX-A205
- CP- 690 550
- HY-40354
- Tofacitinib [USAN:INN]
- 3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile
- 477600-75-2
- AR-270/43507983
- NSC-800953
- BRD-K31283835-001-01-9
- Q3530324
- GTPL5677
- racemic-Tasocitinib
- 1259404-17-5
- 1-PIPERIDINEPROPANENITRILE, 4-METHYL-3-(METHYL-7H-PYRROLO(2,3-D)PYRIMIDIN-4-YLAMINO)-beta-OXO-, (3R,4R)-
- AB01565786_02
- (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-1-piperidine propanenitrile
- CP-690550 FREE BASE
- 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]piperidin-1-yl}-3-oxo-propionitrile
- BCP9000550
- Tofacitinib;3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile
- NCGC00229511-10
- UJLAWZDWDVHWOW-YPMHNXCESA-N
- TOFACITINIB [WHO-DD]
- CP690,550
- 3-{(3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile
- SCHEMBL322753
- 3lxk
- CP690550
- CS-0050
- 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile citrate
- L04AA29
- 3-{4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-1-piperidinyl}-3-oxopropanenitrile
- (3R,4R)-3-{4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidin-1-yl}-3-oxo-propionitrile
- NS00069315
- AMY3992
- 3-Piperidinamine, 1-(cyanoacetyl)-4-methyl-N-methyl-N-1H-pyrrolo(2,3-d)pyrimidin-4-yl-, (3R,4R)-
- CHEMBL221959
- NSC782351
- NCGC00244463-01
- JAK inhibitors: tofacitinib
- 3eyg
- 3fup
- TOFACITINIB [MI]
- BDBM50193995
- 87LA6FU830
- Tofacitinib [USAN]
- UNII-87LA6FU830
- A7301
- TOFACITINIB [VANDF]
- SDCCGSBI-0654407.P002
- Tofacitinib (CP690550; tasocitinib)
- AT43433
- REL-3-((3R,4R)-4-METHYL-3-(METHYL(7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL)AMINO)PIPERIDIN-1-YL)-3-OXOPROPANENITRILE
- Tofacitinib?
- NCGC00229511-25
-
- MDL: MFCD11035919
- Inchi: 1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1
- Chiave InChI: UJLAWZDWDVHWOW-YPMHNXCESA-N
- Sorrisi: O=C(C([H])([H])C#N)N1C([H])([H])C([H])([H])[C@@]([H])(C([H])([H])[H])[C@]([H])(C1([H])[H])N(C([H])([H])[H])C1C2C([H])=C([H])N([H])C=2N=C([H])N=1
Proprietà calcolate
- Massa esatta: 312.169859g/mol
- Carica superficiale: 0
- XLogP3: 1.5
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta legami ruotabili: 3
- Massa monoisotopica: 312.169859g/mol
- Massa monoisotopica: 312.169859g/mol
- Superficie polare topologica: 88.9Ų
- Conta atomi pesanti: 23
- Complessità: 488
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
Proprietà sperimentali
- Stability Shelf Life: Stable under recommended storage conditions. /Tofacitinib citrate/
- Dissociation Constants: pKa1 = 8.46 (cyano); pKa2 = 13.56 (secondary amine)
- Colore/forma: No data available
- Densità: 1.3
- Punto di fusione: No data available
- Punto di ebollizione: 585.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 308.1±30.1 °C
- Indice di rifrazione: 1.646
- PSA: 88.91000
- LogP: 1.48268
Tofacitinib Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tofacitinib Dati doganali
- CODICE SA:29335990
Tofacitinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0050-250mg |
Tofacitinib |
477600-75-2 | 99.99% | 250mg |
$160.0 | 2021-09-02 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T35730-25mg |
Tofacitinib |
477600-75-2 | ≥98% (HPLC) | 25mg |
¥599.0 | 2023-09-06 | |
Axon Medchem | 1338-25 mg |
CP 690550 |
477600-75-2 | 99% | 25mg |
€300.00 | 2023-07-10 | |
eNovation Chemicals LLC | D589831-25g |
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
477600-75-2 | 97% | 25g |
$880 | 2024-06-05 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6321-10mg |
Tofacitinib |
477600-75-2 | 100% | 10mg |
¥ 483 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6321-500mg |
Tofacitinib |
477600-75-2 | 100% | 500mg |
¥ 5390 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6321-100 mg |
Tofacitinib |
477600-75-2 | 100.00% | 100MG |
¥2342.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6321-500 mg |
Tofacitinib |
477600-75-2 | 100.00% | 500MG |
¥6142.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6321-1 mL * 10 mM (in DMSO) |
Tofacitinib |
477600-75-2 | 100.00% | 1 mL * 10 mM (in DMSO) |
¥383.00 | 2022-04-26 | |
eNovation Chemicals LLC | D589831-5g |
3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile |
477600-75-2 | 97% | 5g |
$280 | 2024-06-05 |
Tofacitinib Fornitori
atkchemica
Membro d'oro
(CAS:477600-75-2)Tofacitinib
Numero d'ordine:CL3277
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:22
Prezzo ($):discuss personally
Tofacitinib Letteratura correlata
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
-
Sue Watson,Anna M. Grabowska Polym. Chem., 2014,5, 5320-5329
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
477600-75-2 (Tofacitinib) Prodotti correlati
- 123259-91-6(2-Pyrrolidinone,1-[[1-[2-(trifluoromethyl)-4-pyrimidinyl]-4-piperidinyl]methyl]-)
- 13717-04-9(N-PROPIONYL-2-(1-PIPERIDINOISOPROPYL)AMINOPYRIDINE FUMARATE)
- 1092578-46-5((3R,4S)-Tofacitinib)
- 109679-41-6(1-Hexanone,6-amino-1-[4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinyl]-)
- 477600-75-2(Tofacitinib)
- 102129-05-5(Propanamide,N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]-N-2-pyridinyl-)
- 1092578-48-7(Tofatinib Impurity B)
- 1092578-47-6((3S,4S)-Tofacitinib)
- 1092578-43-2(Tofacitinib impurity T)
- 2168440-61-5(2,6-dioxa-9lambda6-thia-12-azadispiro4.1.4^{7}.3^{5}tetradecane-9,9-dione)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:477600-75-2)Tofacitinib

Purezza:99%/99%
Quantità:1g/5g
Prezzo ($):171.0/600.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:477600-75-2)Tofacitinib

Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta